1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone
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Description
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Scientific Research Applications
Antimicrobial Activity
Research into pyrimidinone derivatives, including structures similar to 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone, has shown promising antimicrobial properties. These compounds, through various synthetic pathways, have been evaluated for their ability to inhibit bacterial and fungal growth. A study by Hossan et al. (2012) demonstrated that derivatives synthesized from citrazinic acid displayed antimicrobial activities comparable to streptomycin and fusidic acid, indicating their potential as therapeutic agents against infectious diseases (Hossan et al., 2012).
Anti-inflammatory Activity
Another significant application of pyrimidinone derivatives is in the development of anti-inflammatory drugs. Amr et al. (2007) synthesized a series of compounds using citrazinic acid, which showed considerable anti-inflammatory activities, comparable to the reference drug Prednisolone®. This suggests that pyrimidinone derivatives could be a valuable addition to the array of anti-inflammatory pharmaceuticals (Amr et al., 2007).
Antioxidant Properties
Derivatives of pyrimidinones have also been explored for their antioxidant properties. Rani et al. (2012) synthesized a series of bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, demonstrating that these compounds possess significant antioxidant activities in various in vitro assays, suggesting their potential use in combating oxidative stress-related diseases (Rani et al., 2012).
properties
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(2-methylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-12-4-2-3-5-15(12)23-11-16(22)21-7-6-14(10-21)24-17-19-8-13(18)9-20-17/h2-5,8-9,14H,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFPWCPRLOUXLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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